molecular formula C18H14ClN3OS B2555748 N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 920451-82-7

N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2555748
CAS RN: 920451-82-7
M. Wt: 355.84
InChI Key: JACPMGVEGRRVGY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPSP and has been synthesized using various methods. The purpose of

Scientific Research Applications

Antibody-Based Environmental and Food Analysis

Antibodies are extensively utilized as analytical tools in assays and techniques for clinical chemistry, endocrinology, and notably in food and environmental research. Developments in antibody production have been directed towards detecting substances such as herbicides, polychlorinated biphenyls, surfactants, and toxic metabolites, demonstrating the capability of these biological tools to detect and quantify specific chemicals in complex matrices (Fránek & Hruška, 2018).

Pharmacology and Toxicology of Common Drugs

Paracetamol, a widely used analgesic and antipyretic, undergoes metabolism through various pathways, including glucuronidation and oxidation. The metabolic diversity underscores the significance of understanding pharmacokinetics and potential toxicities in drug design and application, relevant to exploring new compounds (Zhao & Pickering, 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-14-7-4-8-15(11-14)20-17(23)12-24-18-10-9-16(21-22-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPMGVEGRRVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

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